Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
Description
Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH is a tetrapeptide derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a unique linker structure. It is primarily utilized in the preparation of antibody-drug conjugate (ADC) linkers, such as LND1067, due to its controlled release properties and biocompatibility .
Properties
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O9/c39-28(16-36-33(45)47-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)34-17-30(41)38-27(14-21-8-2-1-3-9-21)32(44)35-15-29(40)37-20-46-19-31(42)43/h1-13,26-27H,14-20H2,(H,34,39)(H,35,44)(H,36,45)(H,37,40)(H,38,41)(H,42,43)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGCSZISBFCOO-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Initial Amino Acid Attachment
The synthesis begins by anchoring the C-terminal glycine residue to the resin. The resin is pre-swollen in dimethylformamide (DMF), followed by treatment with a solution of Fmoc-Gly-OH, coupling reagents (e.g., HOBt/DIC), and a base (e.g., DIEA) to initiate ester bond formation. The resin-bound glycine is then deprotected using 20% piperidine in DMF to remove the Fmoc group, enabling subsequent couplings.
Activation and Coupling of Fmoc-Protected Dipeptides
A key innovation in synthesizing poly-glycine sequences involves using preactivated dipeptide units, such as Fmoc-Gly-Gly-OH, to reduce deletion or addition byproducts. For this compound, this strategy is applied to the Gly-Gly segment:
Table 1: Stepwise Coupling Protocol for this compound
| Residue | Reagents | Coupling Time | Deprotection Agent |
|---|---|---|---|
| Fmoc-Gly-OH | DIC/HOBt, DIEA | 60 min | 20% piperidine/DMF |
| Fmoc-Gly-Gly-OH | Preactivated with DIC/HOBt | 90 min | 20% piperidine/DMF |
| Fmoc-Phe-OH | HBTU/HOBt, DIEA | 60 min | 20% piperidine/DMF |
| Boc-Gly-OH | DIC/HOBt, DIEA | 60 min | Not required |
Coupling efficiency is monitored via Kaiser tests, ensuring >99% completion before proceeding. The use of Fmoc-Gly-Gly-OH instead of single glycine residues minimizes incomplete couplings, reducing impurities like des-Gly (missing glycine) or +Gly (extra glycine) variants.
Cleavage and Side-Chain Deprotection
After assembly, the peptide-resin undergoes cleavage using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and ethanedithiol (EDT) to simultaneously liberate the peptide and remove side-chain protections.
Table 2: Cleavage Mixture Composition and Conditions
| Component | Volume Ratio | Role |
|---|---|---|
| TFA | 95% | Cleaves peptide from resin |
| TIS | 2.5% | Scavenges carbocations |
| EDT | 2.5% | Prevents oxidation of cysteine |
| Time | 2 hours | Room temperature |
Post-cleavage, the crude peptide is precipitated in methyl tert-butyl ether (MTBE), filtered, and dried under vacuum. This step yields a powder containing the target compound alongside minor impurities.
Purification and Analytical Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the product from byproducts. A gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) achieves baseline separation.
Table 3: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 12.8 min |
Mass spectrometry (MS) confirms the molecular weight (MW: 645.67 g/mol) with an observed [M+H]⁺ peak at m/z 646.68. Purity exceeding 98% is typically achieved, as validated by analytical HPLC.
Optimization Strategies and Challenges
Minimizing Epimerization
The Phe residue is prone to epimerization during activation. Using HOBt/DIC instead of carbodiimides alone suppresses racemization, preserving stereochemical integrity.
Solubility Management
The hydrophobic Phe-Gly segment necessitates DMF as the primary solvent, though ultrasonic agitation is required for dissolving intermediates in DMSO during stock solution preparation.
Applications in ADC Linker Synthesis
The synthesized this compound serves as a cleavable linker in ADCs, enabling controlled drug release via lysosomal proteases . Its stability in plasma and selective cleavage in target cells underpins its utility in oncology therapeutics.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
Physicochemical Data :
- XlogP : -1.3 (high hydrophilicity)
- Hydrogen Bond Donors/Acceptors: 6/10
- Topological Polar Surface Area : 229 Ų .
Comparison with Similar Compounds
Fmoc-β-Ala-Gly-OH
- Molecular Weight : 385.41 g/mol .
- Key Features: Incorporates β-alanine (β-Ala), a β-amino acid, instead of glycine, altering backbone flexibility.
- Synthesis : Utilizes boron catalysts (e.g., ytterbium boride) for efficient coupling, achieving >99% HPLC purity .
- Applications : Intermediate in peptide synthesis, particularly for modified backbones.
- Comparison :
Fmoc-L-Lys(Boc)-Gly-OH
- Key Features: Lysine residue with a tert-butoxycarbonyl (Boc)-protected ε-amino group.
- Applications : Provides a primary amine for conjugation post-Boc deprotection (acid-labile) .
- Comparison: Solubility: Likely more hydrophilic than the target compound due to lysine’s charged side chain. Synthesis: Requires orthogonal protection (Fmoc/Boc), complicating stepwise assembly compared to the target’s homogenous Fmoc strategy.
Fmoc-Phe Derivatives (e.g., Fmoc-Phe(2-CF₃)-OH)
- Molecular Weight : 455.4 g/mol (for Fmoc-Phe(2-CF₃)-OH) .
- Key Features: Substituents like trifluoromethyl (2-CF₃) or cyano (2-CN) groups modify steric and electronic properties .
- Applications : Enhances peptide stability or receptor binding in therapeutic peptides.
- Comparison :
- Hydrophobicity : Higher XlogP due to aromatic substituents vs. the target’s unmodified Phe (-1.3 XlogP).
- Functionality : Designed for specific interactions, whereas the target prioritizes biodegradability for ADC payload release.
Fmoc-NH-PEG₂-CH₂COOH
- Molecular Weight : 385.41 g/mol .
- Key Features : Polyethylene glycol (PEG) spacer improves aqueous solubility and reduces aggregation.
- Applications : Used in E-selectin antagonist synthesis .
- Comparison :
- Linker Flexibility : PEG offers superior solubility and tunability vs. the target’s ether-based linker.
- Synthesis : Simpler (single PEG unit) vs. multi-step peptide assembly for the target.
Comparative Data Table
Key Research Findings
ADC Linker Efficiency : The tetrapeptide sequence (Gly-Gly-Phe-Gly) in the target compound enables protease-triggered payload release, critical for minimizing off-target toxicity in ADCs .
Synthesis Challenges : Multi-step solid-phase synthesis of tetrapeptides often results in lower yields (50–70%) compared to dipeptides like Fmoc-β-Ala-Gly-OH (80–99%) .
Solubility vs. Stability : While PEGylated analogs (e.g., Fmoc-NH-PEG₂-CH₂COOH) offer better solubility, the target’s peptide-based linker ensures biodegradability, a trade-off critical for in vivo applications .
Biological Activity
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a peptide compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a precursor in the synthesis of various therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Overview of Biological Activity
The primary biological activity of this compound stems from its role in the synthesis of Exatecan derivatives, which are known for their potent inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription, making it a vital target in cancer therapy. The inhibition of topoisomerase I by these derivatives positions them as promising candidates for chemotherapeutic applications in oncology.
The mechanism through which this compound exerts its biological effects involves several key interactions:
- Topoisomerase I Inhibition : By inhibiting this enzyme, the compound disrupts DNA replication processes, leading to apoptosis in rapidly dividing cancer cells.
- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides that can be tailored for specific therapeutic uses.
1. Antitumor Activity
A study demonstrated the antitumor efficacy of Exatecan derivatives synthesized from this compound. In vitro tests showed that these derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth.
2. Comparative Analysis with Related Compounds
A comparative study highlighted the unique structural features of this compound compared to similar compounds:
| Compound Name | Structure/Key Features | Unique Aspects |
|---|---|---|
| Exatecan | Topoisomerase I inhibitor | Direct clinical application in cancer therapy |
| Fmoc-Gly-Phe | Lacks additional glycine | Simpler structure with different biological activity |
| Fmoc-Leu-Leu | Contains leucine residues | Potential for different pharmacological properties |
| Fmoc-Ala-Ala | Contains alanine residues | Variation in hydrophobicity affecting interactions |
This table illustrates how the specific sequence and functional groups in this compound enhance its biological activity and therapeutic potential.
3. Antimicrobial Properties
Research has also explored the antimicrobial properties of peptide conjugates derived from similar structures. Hydrolyzed peptide conjugates demonstrated significant antimicrobial activity, particularly those with halogenated or nitro moieties, indicating potential applications beyond oncology .
Q & A
What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH?
Answer:
Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH is synthesized using Fmoc-based SPPS, which involves iterative deprotection (e.g., 20% piperidine in DMF) and coupling steps. Key considerations include:
- Resin selection : Use Wang resin or similar solid supports compatible with Fmoc chemistry.
- Coupling reagents : HOBt/DIC or Oxyma Pure/DIC for efficient activation of amino acids.
- Sequence optimization : Glycine residues (e.g., Gly-Gly motifs) may require extended coupling times (30–60 minutes) due to steric flexibility.
- Final cleavage : TFA-based cocktails (e.g., TFA:H₂O:triisopropylsilane = 95:2.5:2.5) to remove protecting groups and release the peptide from the resin .
How can researchers address low coupling efficiency during the incorporation of the Phe residue in Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH synthesis?
Answer:
Low coupling efficiency at Phe may arise from steric hindrance or aggregation. Mitigation strategies include:
- Double coupling : Repeat the coupling step with fresh reagents.
- Solvent optimization : Use DCM:DMF (1:1) to improve solubility.
- Temperature control : Perform reactions at 25–40°C to enhance kinetics.
- Ultrasound-assisted synthesis : Reduces aggregation and improves reagent accessibility .
What analytical techniques are recommended for characterizing the purity and structure of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH?
Answer:
How does the NH-CH₂-O-CH₂COOH moiety influence the solubility and stability of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH compared to similar linkers without this group?
Answer:
The NH-CH₂-O-CH₂COOH group enhances hydrophilicity due to its ether and carboxylic acid functionalities. Comparative studies show:
- Solubility : >10 mg/mL in aqueous buffers (pH 7.4) vs. <2 mg/mL for non-modified analogs.
- Stability : Resists hydrolysis in physiological conditions (t₁/₂ > 48 hours at 37°C).
- Application : Improves conjugate stability in ADC linker systems (e.g., LND1067) by reducing aggregation .
What strategies can optimize the cleavage and deprotection steps of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH to minimize side reactions?
Answer:
- Scavenger selection : Add triisopropylsilane (TIS) or EDT to prevent carbocation-mediated side reactions.
- Cleavage time : Limit to 2–3 hours to avoid acidolysis of the Gly-Phe bond.
- Post-cleavage handling : Immediate lyophilization to prevent oxidation of the NH-CH₂-O-CH₂COOH group .
How should researchers validate structural integrity when discrepancies arise in mass spectrometry data for Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH?
Answer:
- Confirm isotopic patterns : Match observed vs. theoretical isotopic distributions (e.g., using software like MestReNova).
- Tandem MS (MS/MS) : Fragment the peptide to verify backbone sequence (e.g., b/y ions for Gly-Gly-Phe-Gly).
- Alternative ionization modes : Switch between ESI and MALDI to rule out adduct formation .
What experimental design frameworks are suitable for studying the pharmacokinetic (PK) properties of ADC linkers incorporating Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH?
Answer:
Apply the FINER criteria :
- Feasibility : Use in vitro plasma stability assays (37°C, pH 7.4) before animal studies.
- Novelty : Compare PK profiles with commercial linkers (e.g., Val-Cit-PABC).
- Relevance : Align with FDA guidelines for ADC development (e.g., linker-payload release kinetics) .
How can researchers troubleshoot aggregation issues during the synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH?
Answer:
- Solvent additives : Include chaotropic agents (e.g., 6 M guanidine HCl) in coupling steps.
- Pseudoproline dipeptides : Substitute Gly-Gly with Fmoc-Gly-Pro-Gly-OH to disrupt β-sheet formation.
- Microwave-assisted SPPS : Enhances solvation and reduces aggregation .
What are the critical storage conditions for maintaining the stability of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH?
Answer:
- Short-term : Store at –20°C in a desiccator (humidity <10%).
- Long-term : Lyophilized powder under argon at –80°C (stable for >2 years).
- In solution : Use DMSO or DMF (avoid aqueous buffers) at –80°C for <6 months .
How does the Fmoc group impact the purification of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH via HPLC?
Answer:
The Fmoc group increases hydrophobicity, requiring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
